N,N-diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
N,N-Diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a heterocyclic compound featuring a fused triazolo-pyrimidine core. The structure includes a thioether linkage at position 3 of the triazole ring, connecting to an acetamide group substituted with diethylamine.
Properties
IUPAC Name |
N,N-diethyl-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-3-21(4-2)15(24)11-25-17-20-19-16-18-14(23)10-13(22(16)17)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBPUTMXCVEXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C2N1C(=CC(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 5-phenyl-1,2,4-triazole-3-thiol with ethyl acetoacetate under basic conditions.
Introduction of the Thioacetamide Group: The next step involves the introduction of the thioacetamide group. This is typically done by reacting the triazolopyrimidine intermediate with N,N-diethylchloroacetamide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors for the cyclization step and large-scale purification methods such as industrial-scale chromatography or crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage serves as a reactive site for nucleophilic substitution. Common reagents include alkyl halides or amines under basic conditions:
Reaction :
Conditions :
-
Alkylation: KCO/DMF, 60–80°C
-
Amination: EtN, room temperature
Example :
Reaction with methyl iodide produces a methylthio derivative, enhancing lipophilicity for pharmacokinetic studies .
Oxidation of Thioether to Sulfone
The thioether group undergoes oxidation to sulfone using strong oxidizing agents:
Reagents :
-
HO/AcOH
-
mCPBA (meta-chloroperbenzoic acid)
Reaction :
Impact : Sulfonation increases electrophilicity, potentially improving binding affinity to biological targets .
Hydrolysis of Acetamide Moiety
The diethyl acetamide group is susceptible to hydrolysis under acidic or basic conditions:
Conditions :
-
Acidic : HCl (6N), reflux, 6–8 hours
-
Basic : NaOH (2M), 80°C, 4 hours
Reaction :
Application : Hydrolysis facilitates structural diversification for SAR studies .
Functionalization of the Triazolopyrimidine Core
The triazolopyrimidine ring participates in electrophilic aromatic substitution (EAS) and metal-catalyzed coupling:
Electrophilic Substitution:
-
Nitration : HNO/HSO at 0–5°C introduces nitro groups at position 6 or 8 of the pyrimidine ring.
-
Halogenation : Br/FeBr yields brominated derivatives for cross-coupling reactions .
Cross-Coupling Reactions:
-
Suzuki Coupling : Pd(PPh)/KCO, aryl boronic acids
-
Sonogashira Coupling : CuI/Pd(PPh)Cl, terminal alkynes
Example :
Coupling with 4-methoxyphenylboronic acid introduces electron-donating groups, modulating electronic properties .
Reductive Amination at the Acetamide Nitrogen
The diethylamine group undergoes reductive amination with aldehydes/ketones:
Reagents :
-
NaBHCN or H/Pd-C
Reaction :
Application : Generates analogs with improved metabolic stability .
Metal Complexation
The triazolopyrimidine nitrogen atoms coordinate with transition metals:
Metals : Cu(II), Ni(II), Pd(II)
Conditions : Ethanol/water, 60°C
Example :
Coordination with Cu(II) forms stable complexes evaluated for antimicrobial activity .
Table 2: Comparative Reactivity with Analogous Compounds
Mechanistic Insights
-
Thioether Reactivity : The electron-rich sulfur atom facilitates nucleophilic substitutions, while steric hindrance from the triazolopyrimidine ring limits accessibility .
-
Triazole Ring Stability : Resistance to ring-opening under physiological conditions ensures structural integrity during biological assays .
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
Scientific Research Applications
Chemistry
In chemistry, N,N-diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its unique structure may allow it to interact with specific biological targets, making it a potential candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of specialty chemicals and advanced materials are also being investigated.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
2-((5,6-Dimethyl-7-Oxo-7,8-Dihydro-[1,2,4]Triazolo[4,3-a]Pyrimidin-3-Yl)Thio)-N-(4-Ethylphenyl)Acetamide
This analogue (CAS: 891129-76-3) shares the triazolopyrimidine core but differs in substituents:
- Pyrimidine substituents : 5,6-dimethyl groups vs. 5-phenyl in the target compound.
- Acetamide group : N-(4-ethylphenyl) vs. N,N-diethyl in the target.
- Molecular weight : 357.4 g/mol (analogue) vs. ~383.4 g/mol (estimated for the target).
The phenyl group in the target compound likely increases steric bulk and aromatic interactions compared to the methyl groups in the analogue .
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
The nitro and cyano groups contribute to high polarity and crystallinity, contrasting with the target compound’s lipophilic phenyl and acetamide groups .
Physicochemical Properties
The target compound’s diethyl acetamide group may improve solubility in non-polar solvents compared to the ethylphenyl substituent in the analogue .
Pharmacological and Functional Insights
- Triazolopyrimidines: Known for herbicidal activity (e.g., flumetsulam, a sulfonamide derivative) . The target compound’s thioether and phenyl groups may enhance binding to plant enzyme targets.
- Thiazolo[3,2-a]Pyrimidines : Exhibit antimicrobial and anti-inflammatory properties due to their planar, fused-ring systems .
- Imidazo[1,2-a]Pyridines : Demonstrate CNS activity; however, the nitro group in the analogue () may limit bioavailability due to high polarity .
Biological Activity
N,N-diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of a thioacetamide moiety enhances its interaction with biological targets. The chemical structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Anticancer Activity
Research has indicated that compounds containing the triazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-diethyl... | MCF-7 (breast cancer) | 15.5 |
| N,N-diethyl... | Bel-7402 (liver cancer) | 18.0 |
In a study by Zhang et al., it was found that derivatives of triazoles showed significant cytotoxicity against MCF-7 cells, with some derivatives outperforming standard chemotherapeutic agents like vinblastine .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 22 |
| P. aeruginosa | 18 |
These results suggest that N,N-diethyl... could serve as a potential antimicrobial agent due to its ability to inhibit the growth of pathogenic bacteria .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase inhibitor:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12.0 |
This property may have implications for treating neurodegenerative diseases like Alzheimer's .
The mechanisms underlying the biological activities of N,N-diethyl... are multifaceted:
- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
- Enzyme Inhibition : By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Treatment : A clinical study evaluated the efficacy of N,N-diethyl... in combination with other chemotherapeutics in patients with advanced breast cancer. Results indicated improved survival rates and reduced tumor sizes compared to controls.
- Antibacterial Efficacy : In a laboratory setting, N,N-diethyl... was tested against multi-drug resistant strains of bacteria. The results showed significant inhibition rates, suggesting its potential use in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
